Physicochemical Profiling and Application Workflows of 2-(2-Methoxyphenyl)propanoic Acid
Physicochemical Profiling and Application Workflows of 2-(2-Methoxyphenyl)propanoic Acid
As a Senior Application Scientist in drug development, I frequently encounter chiral building blocks that dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). 2-(2-Methoxyphenyl)propanoic acid (CAS: 91061-46-0) and its pure (S)-enantiomer (CAS: 81616-80-0) represent a critical class of aryl-propanoic acids.
This technical guide bypasses generic overviews to elucidate the physicochemical properties, structural causality, and field-validated experimental protocols required for integrating this compound into advanced analytical and synthetic workflows.
Molecular Architecture and Structural Causality
The structural framework of 2-(2-methoxyphenyl)propanoic acid features an alpha-methyl group adjacent to a carboxylic acid, establishing a stereocenter. However, it is the ortho-methoxy substitution on the phenyl ring that fundamentally dictates the molecule's chemical behavior:
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Steric Hindrance & Conformal Locking: The methoxy group restricts the free rotation of the propanoic acid side chain. By locking the molecule into preferred conformations, it enhances chiral recognition—a property highly advantageous when the compound is used as a resolving agent or an asymmetric building block.
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Electronic Modulation: The electron-donating nature of the methoxy group (via resonance) enriches the electron density of the aromatic ring, while its inductive effect subtly modulates the pKa of the adjacent carboxylic acid, impacting its solubility and reactivity profiles.
Physicochemical Data Summary
The following table synthesizes the core physicochemical parameters critical for formulation, extraction, and synthesis planning [1][3].
| Parameter | Value | Analytical/Predictive Method |
| Chemical Name | 2-(2-Methoxyphenyl)propanoic acid | IUPAC Nomenclature |
| Chemical Formula | C₁₀H₁₂O₃ | Elemental Analysis |
| Molecular Weight | 180.20 g/mol | Mass Spectrometry |
| CAS Number | 91061-46-0 (Racemic) 81616-80-0 (S-isomer) | Chemical Registry [2] |
| Appearance | Off-white powder | Visual Inspection |
| Predicted pKa | ~4.3 - 4.5 | In Silico Titration |
| Predicted LogP | ~2.1 - 2.4 | Shake-Flask Method |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic reasoning (causality) behind each critical step.
Protocol 3.1: Determination of Partition Coefficient (LogP) via Shake-Flask Method
Understanding the lipophilicity (LogP) is essential for predicting the compound's behavior in biological systems and optimizing liquid-liquid extractions.
Causality Check: The empirical shake-flask method is prioritized over computational models here because the ortho-methoxy group can form transient intramolecular hydrogen bonds with the carboxylic acid under specific pH conditions, which alters the apparent partition coefficient in ways algorithms often miscalculate.
Step-by-Step Workflow:
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Preparation of Phases: Mutually saturate analytical-grade 1-octanol and HPLC-grade water by vigorously stirring them together for 24 hours at 25°C. Separate the phases using a separatory funnel.
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Sample Dissolution: Dissolve 10.0 mg of 2-(2-methoxyphenyl)propanoic acid in 10 mL of the pre-saturated 1-octanol.
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Partitioning: Combine 5 mL of the octanol solution with 5 mL of the pre-saturated water in a sealed glass centrifuge tube.
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Equilibration: Agitate the mixture on a mechanical shaker for 60 minutes at 25°C to ensure complete mass transfer between phases.
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Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve a sharp, complete phase separation without emulsions.
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Quantification: Carefully sample both the aqueous and organic phases using a syringe. Analyze the concentration of the compound in each phase using HPLC-UV (Detection at 254 nm).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Logical workflow for determining the octanol-water partition coefficient (LogP).
Protocol 3.2: Chiral Resolution and Enantiomeric Excess (ee) Determination
For applications requiring the pure (S)-enantiomer [2], verifying enantiomeric purity prior to synthesis is mandatory.
Causality Check: We utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OJ-H). The chiral cavities in the stationary phase interact differentially with the (R) and (S) isomers. The steric bulk of the ortho-methoxy group enhances this differential interaction, leading to excellent baseline resolution. Trifluoroacetic acid (TFA) must be added to the mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp chromatograms.
Step-by-Step Workflow:
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Column Setup: Install a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Prepare a mixture of Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Degas ultrasonically for 15 minutes.
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System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at a stable 25°C.
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
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Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector at 254 nm.
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Validation: Run a racemic standard of 2-(2-methoxyphenyl)propanoic acid first to identify the retention times of both the (R) and (S) peaks and confirm baseline separation (Resolution factor, Rs > 1.5).
Downstream Applications: Amide Coupling Pathway
2-(2-Methoxyphenyl)propanoic acid is frequently utilized as a building block in the synthesis of complex amides and targeted therapeutics. The activation of the carboxylic acid must be carefully managed to prevent racemization of the alpha-chiral center.
Causality Check: In our lab, we strictly select HATU over traditional carbodiimides (like DCC or EDC) for this specific substrate. HATU forms a highly reactive HOAt ester intermediate. This rapid coupling kinetic minimizes the lifetime of the activated species, significantly reducing the risk of oxazolone-mediated racemization at the alpha-carbon, preserving the stereochemical integrity of the (S)-enantiomer.
Caption: Synthetic pathway for amide coupling minimizing alpha-carbon racemization.
Conclusion
The physicochemical profile of 2-(2-methoxyphenyl)propanoic acid makes it a versatile and highly valuable chiral building block. By understanding the structural causality introduced by the ortho-methoxy group and employing rigorously validated protocols for analysis and synthesis, researchers can seamlessly integrate this compound into advanced drug development pipelines with high confidence in stereochemical and chemical yields.
References
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PubChem, National Institutes of Health. "Compound Summary for CID 4453465: 2-(2-Methoxyphenyl)propanoic acid."[Link]
